2-methoxy-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide
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Overview
Description
2-methoxy-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide typically involves the reaction of 2-methoxybenzoic acid with appropriate amine derivatives. The process generally includes the following steps:
Formation of the Thiadiazole Ring: This involves the cyclization of a precursor compound containing sulfur and nitrogen atoms.
Coupling Reaction: The thiadiazole ring is then coupled with 2-methoxybenzoic acid under specific conditions, often using a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-methoxy-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: It may have therapeutic potential in treating certain diseases, although specific applications are still under investigation.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound likely binds to certain enzymes or receptors, modulating their activity. The exact pathways and targets are still under research, but its structure suggests potential interactions with proteins involved in cellular signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-[2-oxo-2-((2E)-2-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}hydrazino)ethyl]benzamide
- 3-methoxy-N-{2-[(4-methoxybenzoyl)-2-methylanilino]ethyl}-N-(2-methylphenyl)benzamide
Uniqueness
2-methoxy-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide is unique due to its thiadiazole ring, which imparts distinct chemical and biological properties. This differentiates it from other benzamides, which may lack this structural feature and thus exhibit different reactivity and applications.
Properties
Molecular Formula |
C20H21N3O4S |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
2-methoxy-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide |
InChI |
InChI=1S/C20H21N3O4S/c1-4-11-27-16-10-9-13(12-17(16)26-3)18-21-20(28-23-18)22-19(24)14-7-5-6-8-15(14)25-2/h5-10,12H,4,11H2,1-3H3,(H,21,22,23,24) |
InChI Key |
MWKBCCWQNGCZLB-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC=CC=C3OC)OC |
Origin of Product |
United States |
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